2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a sulfanyl group, and a sulfonamide group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Formation of the Sulfonamide Group: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine under basic conditions.
Coupling Reactions: The final step involves coupling the tetrazole derivative with the sulfonamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-methyl-phenyl)-acetamide
- 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-chloro-phenyl)-acetamide
- 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-nitro-phenyl)-acetamide
Uniqueness
- Structural Features : The presence of both the tetrazole and sulfonamide groups in the same molecule is unique and contributes to its distinct chemical and biological properties.
- Reactivity : The combination of functional groups allows for diverse chemical reactivity and potential for modification.
- Applications : Its unique structure makes it a versatile compound for various applications in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c16-26(23,24)13-8-6-11(7-9-13)17-14(22)10-25-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)(H2,16,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARSSYMARLOOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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